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molecular formula C8H12N2O2 B8453340 2-Isobutyramido-5-methyloxazole

2-Isobutyramido-5-methyloxazole

Cat. No. B8453340
M. Wt: 168.19 g/mol
InChI Key: BKDMTMKFYLRJKP-UHFFFAOYSA-N
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Patent
US04150143

Procedure details

2-isobutyramido-5-methyloxazole (2.10 g., 0.0124 mol), prepared as above, was dissolved in dry dimethylformamide (10 mls.) and cooled to below 5° C. To this was added sodium hydride (0.70 g., 0.0145 mol.) portionwise, keeping the temperature below 5° C. After the addition, the mixture was stirred for a further 30 minutes at 5° C. and then allowed to warm to room temperature. The iodobutane (5.0 g., 0.0271 mol.) was added. The mixture was stirred overnight, the solvent was evaporated under reduced pressure and the residue was partitioned between water (50 mls.) and ether (50 mls.). The organic phase was then washed with 2N HCl (2× 25 mls.), water (1× 25 mls.), 10% aqueous sodium carbonate (3× 25 mls.) and water (3× 25 mls.). The organic phase was then dried over magnesium sulphate and evaporated under reduced pressure. The residue was distilled from a Kugelrohr, air bath temperature 100° C./0.1 mm. Yield= 1.74 g. (62%).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:6][C:7]1[O:8][C:9]([CH3:12])=[CH:10][N:11]=1)(=[O:5])[CH:2]([CH3:4])[CH3:3].[H-].[Na+].I[CH2:16][CH2:17][CH2:18][CH3:19]>CN(C)C=O>[CH2:16]([N:6]([C:7]1[O:8][C:9]([CH3:12])=[CH:10][N:11]=1)[C:1](=[O:5])[CH:2]([CH3:4])[CH3:3])[CH2:17][CH2:18][CH3:19] |f:1.2|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
C(C(C)C)(=O)NC=1OC(=CN1)C
Step Two
Name
Quantity
0.7 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
ICCCC
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for a further 30 minutes at 5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to below 5° C
CUSTOM
Type
CUSTOM
Details
the temperature below 5° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water (50 mls.) and ether (50 mls.)
WASH
Type
WASH
Details
The organic phase was then washed with 2N HCl (2× 25 mls.), water (1× 25 mls.), 10% aqueous sodium carbonate (3× 25 mls.) and water (3× 25 mls.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was then dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled from a Kugelrohr, air bath temperature 100° C./0.1 mm

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(CCC)N(C(C(C)C)=O)C=1OC(=CN1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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